2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile
Description
2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile is a heterocyclic compound featuring a propanedinitrile backbone substituted with a methylsulfanyl group and a piperidin-1-yl moiety. This structure is characterized by its electron-withdrawing nitrile groups and the steric/electronic influence of the piperidine and methylsulfanyl substituents.
Properties
IUPAC Name |
2-[methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-14-10(9(7-11)8-12)13-5-3-2-4-6-13/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVREQPIGIZEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C#N)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile is a compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, highlighting its implications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring and a methylthio group, which are significant for its biological activity. The presence of the nitrile groups enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of piperidine with a suitable methylsulfanyl-containing precursor. The reaction conditions are optimized for yield and purity, often utilizing controlled environments to ensure the desired product formation.
The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group and piperidine ring can interact with active sites, potentially inhibiting enzyme activity or modulating receptor functions. Research indicates that these interactions may interfere with key biological processes, although specific pathways are still under investigation.
Biological Activity
Research into the biological activity of this compound has revealed several promising properties:
- Anticancer Activity : Initial studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity in inhibiting cell proliferation in models such as FaDu hypopharyngeal tumor cells. The structure-activity relationship (SAR) indicates that modifications to the piperidine ring enhance its anticancer properties .
- Antimicrobial Properties : The compound's potential as an antimicrobial agent is being explored. Preliminary data suggest it may possess inhibitory effects against both bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in diseases where enzyme modulation is beneficial.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-[methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile, the following structurally related propanedinitrile derivatives are analyzed:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Reactivity in Cyclocondensation Reactions Bis(methylsulfanyl) derivative (CAS 5147-80-8): Widely used in [4+2] cyclocondensation with binucleophiles (e.g., ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate) to form annulated pyrimidines . Piperidin-1-yl derivative: The piperidine ring may sterically hinder similar reactions compared to the bis(methylsulfanyl) analog, though its electron-donating nature could modulate reactivity in nucleophilic additions .
Crystallographic and Supramolecular Behavior Dimethylamino derivative: Exhibits weak C–H···N hydrogen bonding, forming a 3D network. The dimethylamino group introduces planar geometry (7.95° dihedral angle) .
Biological Activity AG-1024: Demonstrates potent IGF-1R inhibition, attributed to the bromo-tert-butyl-hydroxyphenyl substituent’s hydrophobic and bulky nature .
Synthetic Utility Bis(methylsulfanyl) derivative: A versatile building block for heterocycles like thieno[2,3-d]pyrimidines . Piperidin-1-yl derivative: Likely serves as a precursor for piperidine-containing heterocycles, though its synthetic applications remain underexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
